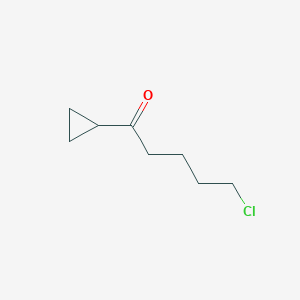

1-Pentanone, 5-chloro-1-cyclopropyl-

Descripción

Historical Context and Evolution of Synthesis Strategies for Halogenated Ketones

The synthesis of halogenated ketones has a rich history, with early methods often relying on direct halogenation of ketone precursors. One of the oldest and most well-known methods is the haloform reaction, discovered in 1822, which involves the exhaustive α-halogenation of methyl ketones in the presence of a base, leading to the formation of a carboxylic acid and a haloform. figshare.com While historically significant, this method is generally limited to methyl ketones.

Over the years, more controlled and selective methods for the synthesis of α-haloketones have been developed. These include the direct halogenation of enolizable ketones using elemental halogens under acidic or basic conditions. chemeo.comnih.gov Acid-promoted halogenation typically proceeds through an enol intermediate, while base-promoted halogenation involves an enolate. nih.gov The choice of reaction conditions can influence the regioselectivity of the halogenation. chemeo.com More contemporary approaches have focused on the development of milder and more selective halogenating agents, as well as catalytic methods to improve efficiency and reduce the environmental impact. researchgate.net

The synthesis of ketones with a halogen at a more remote position, such as the γ-position in γ-chloroketones, often requires different strategies. One approach involves the ring-opening chlorination of cycloalkanols, such as cyclobutanols, which can provide regiospecific access to these compounds. researchgate.net Another strategy is the cross-coupling reaction of α-chloroketones with organometallic reagents. nih.govacs.org

The Unique Role of Cyclopropyl (B3062369) Ketones as Versatile Building Blocks in Chemical Transformations

Cyclopropyl ketones are prized intermediates in organic synthesis due to the unique reactivity conferred by the strained cyclopropane (B1198618) ring. nih.gov The structure, featuring a cyclopropyl ring adjacent to a carbonyl group, provides a unique combination of stability and reactivity. nih.gov This makes them ideal starting points for a wide array of chemical transformations. nih.gov Chemists utilize cyclopropyl ketones to introduce the cyclopropyl moiety into larger molecules, which can significantly influence their physical and biological properties. nih.gov

One of the most powerful applications of cyclopropyl ketones is in formal [3+2] cycloaddition reactions. These reactions, often catalyzed by transition metals or promoted by photoredox catalysis, allow for the construction of highly substituted five-membered ring systems. researchgate.netnih.gov The strain of the cyclopropane ring provides a thermodynamic driving force for these transformations. nih.gov Furthermore, cyclopropyl ketones can undergo a variety of ring-opening reactions under acidic, basic, or reductive conditions, leading to the formation of linear chains with strategically placed functional groups. acs.org They can also participate in dimerization and crossed reactions with enones to afford densely functionalized cyclopentane (B165970) products. acs.org

The versatility of cyclopropyl ketones extends to their use in the synthesis of complex natural products and medicinally relevant molecules. researchgate.net The cyclopropyl group itself is a common motif in bioactive compounds, and its introduction can lead to improved metabolic stability and pharmacokinetic properties. acs.org

Conceptual Framework for the Integration of Halogen and Cyclopropyl Ketone Functionalities

The combination of a halogen, specifically a chloro group, and a cyclopropyl ketone within the same molecule, as in 1-Pentanone, 5-chloro-1-cyclopropyl-, creates a bifunctional building block with significant synthetic potential. The conceptual framework for integrating these two functionalities is based on the ability to leverage their distinct and complementary reactivities.

The cyclopropyl ketone moiety can serve as a latent 1,3-dipole equivalent in cycloaddition reactions or as a precursor to a γ-keto radical upon ring opening. The terminal chloro group, on the other hand, provides a handle for subsequent functionalization through nucleophilic substitution or cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled construction of more complex molecular architectures.

For instance, the cyclopropyl ketone could first participate in a [3+2] cycloaddition to form a cyclopentane ring, with the chloroalkyl side chain remaining intact for later elaboration. Alternatively, the chloro group could be displaced by a nucleophile to introduce a new functional group, followed by a transformation of the cyclopropyl ketone. The presence of both functionalities also opens up the possibility of intramolecular reactions, where the chloro-substituted chain could react with an intermediate generated from the cyclopropyl ketone, leading to the formation of cyclic structures.

Current Research Landscape Pertaining to Chlorinated Cyclopropyl Ketone Derivatives

The current research landscape indicates a growing interest in the synthesis and application of functionalized cyclopropyl ketones. While much of the focus has been on aryl cyclopropyl ketones, recent studies have expanded the scope to include alkyl cyclopropyl ketones in catalytic formal [3+2] cycloadditions. researchgate.net This highlights a move towards the synthesis of more sp3-rich and complex molecules, which are often more relevant to medicinal chemistry. researchgate.net

Research into chlorinated cyclopropyl ketones, specifically, is an emerging area. The synthesis of such compounds can be approached through the cyclopropanation of a chlorinated precursor or the chlorination of a cyclopropyl ketone. For example, the synthesis of cyclopropyl methyl ketone can be achieved from 5-chloro-2-pentanone (B45304). researchgate.net This precursor-based approach suggests that 1-Pentanone, 5-chloro-1-cyclopropyl- could be synthesized from a suitably chlorinated pentanone derivative.

Recent advancements in catalysis, such as the use of manganese for the ring-opening chlorination of cyclobutanols to yield γ-chloroketones, demonstrate the ongoing development of methods to access chlorinated ketone structures. researchgate.net The strategic placement of a chloro group on a cyclopropyl ketone scaffold is a promising strategy for the development of novel synthetic methodologies and the construction of new molecular entities with potential applications in materials science and drug discovery.

Structure

3D Structure

Propiedades

Número CAS |

106230-26-6 |

|---|---|

Fórmula molecular |

C8H13ClO |

Peso molecular |

160.64 g/mol |

Nombre IUPAC |

5-chloro-1-cyclopropylpentan-1-one |

InChI |

InChI=1S/C8H13ClO/c9-6-2-1-3-8(10)7-4-5-7/h7H,1-6H2 |

Clave InChI |

WXWDMPHYEZPZLR-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C(=O)CCCCCl |

Origen del producto |

United States |

Synthetic Applications and Future Research Trajectories for Chlorinated Cyclopropyl Ketone Chemistry

Role as Synthetic Intermediates in Complex Molecule Synthesis

The strategic placement of multiple reactive sites within 1-Pentanone, 5-chloro-1-cyclopropyl- allows for its elaboration into more complex molecular frameworks. The cyclopropyl (B3062369) ketone moiety can undergo ring-opening reactions, while the terminal chloride provides a handle for nucleophilic substitution or cross-coupling reactions.

While direct evidence for the use of 1-Pentanone, 5-chloro-1-cyclopropyl- in the synthesis of specific pharmaceutical agents is not extensively documented in publicly available literature, its precursor, 5-chloro-2-pentanone (B45304), is a known intermediate in the synthesis of compounds like Hydroxychloroquine. nbinno.comhsppharma.com The cyclopropyl group is a common structural feature in many pharmaceutical compounds, valued for its ability to impart conformational rigidity and influence metabolic stability. It can be inferred that 1-Pentanone, 5-chloro-1-cyclopropyl- would serve as a more advanced intermediate, enabling the introduction of the cyclopropyl ketone functionality into potential drug candidates. The synthesis of such agents would likely involve the initial formation of the cyclopropyl ketone, followed by further modifications at the chloro-terminated side chain.

Table 1: Potential Pharmaceutical Scaffolds from 1-Pentanone, 5-chloro-1-cyclopropyl-

| Precursor Compound | Potential Pharmaceutical Scaffold | Key Synthetic Transformation |

| 1-Pentanone, 5-chloro-1-cyclopropyl- | Substituted quinoline (B57606) derivatives | Nucleophilic substitution of the chloride with an aminoquinoline moiety |

| 1-Pentanone, 5-chloro-1-cyclopropyl- | Fused heterocyclic systems | Intramolecular cyclization reactions |

| 1-Pentanone, 5-chloro-1-cyclopropyl- | Novel antiviral or anticancer agents | Ring-opening of the cyclopropyl group to introduce diverse functionalities |

The cyclopropyl group is a well-established toxophore in a range of agrochemicals, including insecticides and herbicides. The synthesis of such compounds often relies on the incorporation of a cyclopropane (B1198618) ring. The precursor, 5-chloro-2-pentanone, is utilized in the synthesis of various agrochemicals and fine chemical products. google.com Consequently, 1-Pentanone, 5-chloro-1-cyclopropyl- represents a valuable precursor for the development of new agrochemical agents with potentially enhanced efficacy and novel modes of action. The presence of the chloroalkyl chain allows for the facile introduction of other functional groups necessary for biological activity.

The precursor, 5-chloro-2-pentanone, has been identified as a starting material for the preparation of destructible surfactants. lookchem.com These are specialized surfactants designed to break down under specific conditions, which is an environmentally desirable characteristic. The synthesis of such surfactants from 1-Pentanone, 5-chloro-1-cyclopropyl- would involve the reaction of the terminal chloro group with a hydrophilic head group, while the cyclopropyl ketone moiety would constitute part of the hydrophobic tail. The susceptibility of the cyclopropyl ring to cleavage under certain conditions could be exploited as a mechanism for the surfactant's "destructibility."

Emerging Synthetic Strategies for Highly Functionalized Chlorinated Cyclopropyl Ketones

Recent advances in synthetic methodology are paving the way for more efficient and selective syntheses of complex cyclopropyl ketones, including chlorinated derivatives. These strategies focus on the development of novel catalytic systems and the implementation of elegant reaction cascades.

The synthesis and functionalization of cyclopropyl ketones have benefited significantly from the development of advanced catalytic systems. For instance, nickel-catalyzed cross-electrophile coupling reactions have been developed for the synthesis of γ-alkyl ketones from cyclopropyl ketones and non-activated primary alkyl chlorides. rsc.org Such methods could be adapted for the synthesis of derivatives of 1-Pentanone, 5-chloro-1-cyclopropyl- with high selectivity. Furthermore, biocatalytic approaches using engineered enzymes have demonstrated highly diastereo- and enantioselective construction of cyclopropyl ketones. rochester.edu These enzymatic methods offer a green and efficient alternative for the synthesis of chiral chlorinated cyclopropyl ketones.

Table 2: Modern Catalytic Approaches for Cyclopropyl Ketone Synthesis

| Catalytic System | Reaction Type | Potential Application for 1-Pentanone, 5-chloro-1-cyclopropyl- |

| Nickel/Sodium Iodide | Cross-electrophile coupling | Synthesis of derivatives by reaction at the cyclopropyl ring. rsc.org |

| Samarium Iodide (SmI2) | Formal [3+2] cycloadditions | Catalytic cycloaddition reactions with alkenes and alkynes. nih.govacs.org |

| Engineered Myoglobin | Biocatalytic cyclopropanation | Enantioselective synthesis of chiral chlorinated cyclopropyl ketones. rochester.edu |

| Visible-light photocatalysis | Ring-opening chlorination | Synthesis of β-chloro ketones from aryl cyclopropanes. researchgate.net |

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for rapidly increasing molecular complexity. A notable example is the cascade reaction of pyrazolin-5-ones with benzylidenemalononitriles, initiated by bromine, to afford substituted spirocyclopropylpyrazolones. lookchem.com This type of reaction highlights the potential for developing cascade sequences that involve the cyclopropyl ketone moiety of 1-Pentanone, 5-chloro-1-cyclopropyl-. Such strategies could lead to the efficient construction of complex heterocyclic systems with potential applications in medicinal chemistry and materials science.

Integration of Advanced Computational Design in Chemical Synthesis

The confluence of computational chemistry and organic synthesis has revolutionized the way chemists approach reaction design, optimization, and discovery. For chlorinated cyclopropyl ketones such as 1-Pentanone, 5-chloro-1-cyclopropyl-, these in silico methods offer a powerful lens through which to predict and understand their behavior, thereby guiding experimental efforts.

Predictive modeling, rooted in quantum mechanical calculations, can provide profound insights into the reactivity of 1-Pentanone, 5-chloro-1-cyclopropyl-. Density Functional Theory (DFT) has emerged as a particularly valuable tool for elucidating the intricate details of reaction mechanisms involving cyclopropyl ketones. acs.org By mapping the potential energy surfaces of proposed reaction pathways, computational studies can identify transition states and intermediates, thereby predicting the most likely course of a chemical transformation. acs.orgnih.gov

For instance, in the context of SmI₂-catalyzed intermolecular couplings of cyclopropyl ketones, computational investigations have been instrumental in understanding the structure-reactivity relationships. acs.orgnih.gov Such studies reveal that the stability of ketyl radical intermediates and the energetics of cyclopropyl ring fragmentation are key determinants of reactivity. acs.org While these studies have often focused on aryl cyclopropyl ketones, the principles can be extended to alkyl cyclopropyl ketones like 1-Pentanone, 5-chloro-1-cyclopropyl-. The presence of the electron-withdrawing chloro group at the 5-position is anticipated to influence the electronic properties of the molecule, a factor that can be precisely modeled to predict its impact on reaction barriers and product distributions.

A hypothetical application of predictive modeling to a reaction of 1-Pentanone, 5-chloro-1-cyclopropyl- is illustrated in the following table:

| Reaction Parameter | Predicted Outcome | Computational Method |

| Reaction Enthalpy | Exothermic | DFT (B3LYP/6-31G) |

| Activation Energy | 25-30 kcal/mol | DFT (B3LYP/6-31G) |

| Transition State Geometry | Asynchronous bond formation | DFT (B3LYP/6-31G*) |

| Preferred Reaction Pathway | Stepwise radical mechanism | CASSCF/CASPT2 |

This table is illustrative and based on typical computational approaches for similar chemical systems.

By systematically modeling the effects of different catalysts, solvents, and temperatures on the reaction energetics, computational chemistry can guide the optimization of reaction conditions to favor desired products and minimize byproducts. This predictive power accelerates the discovery of novel transformations that might otherwise be overlooked through purely empirical screening.

The burgeoning field of data-driven chemistry, powered by machine learning (ML) and artificial intelligence (AI), offers a complementary approach to traditional and computational methods for reaction development. acs.org By analyzing vast datasets of known chemical reactions, ML models can identify patterns and correlations that are not immediately obvious to human chemists. acs.org These models can then be used to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. acs.orgnips.cc

For a molecule like 1-Pentanone, 5-chloro-1-cyclopropyl-, a data-driven approach could be employed to predict its reactivity in a wide range of chemical transformations. By representing the molecule using molecular fingerprints or descriptors, an ML model trained on a large reaction database could predict its suitability as a substrate in various known reaction classes. nih.govnih.gov For example, a model could predict the likelihood of a successful Suzuki coupling at the chloro-position or a nucleophilic addition to the carbonyl group under specific conditions.

The development of quantitative structure-activity relationship (QSAR) models using machine learning has shown promise in predicting the reactivity of halogenated organic compounds. nih.govnih.gov These models can learn the complex interplay between molecular structure and reaction kinetics, providing a powerful tool for in silico screening of potential reactions.

An example of how a data-driven approach could be structured for optimizing a hypothetical reaction of 1-Pentanone, 5-chloro-1-cyclopropyl- is presented below:

| Input Features (Molecular Descriptors) | Machine Learning Model | Predicted Output |

| Morgan Fingerprints, Mordred Descriptors | Random Forest, Neural Network | Reaction Yield, Selectivity |

| Catalyst Type, Solvent Polarity, Temperature | Gradient Boosting, Support Vector Machine | Optimal Reaction Conditions |

This table represents a conceptual framework for applying data-driven methods.

The iterative integration of predictive modeling and experimental validation is a key strength of data-driven approaches. The initial predictions from an ML model can guide the first set of experiments. The results of these experiments are then fed back into the model to refine its predictions, leading to a closed-loop optimization cycle that can rapidly converge on the optimal reaction conditions.

Unexplored Reactivity and Structural Space in Chlorinated Cyclopropyl Ketone Derivatives

The unique combination of functional groups in 1-Pentanone, 5-chloro-1-cyclopropyl- opens the door to a vast and largely unexplored area of chemical reactivity and structural diversity. The interplay between the strained cyclopropane ring, the electrophilic carbonyl group, and the nucleophilically displaceable chlorine atom provides a rich platform for the development of novel synthetic methodologies.

The cyclopropyl ketone moiety is known to participate in a variety of transformations, including ring-opening reactions, cycloadditions, and rearrangements. researchgate.netsci-hub.redresearchgate.net The presence of the chloroalkyl chain introduces an additional handle for functionalization. For instance, intramolecular cyclization reactions could be envisioned, where a nucleophile generated at one end of the molecule attacks the other, leading to the formation of novel cyclic and bicyclic structures. The regioselectivity of such reactions would be a fascinating area of study, influenced by the relative reactivity of the carbonyl group and the chloro-substituent.

Furthermore, the development of catalytic enantioselective reactions involving chlorinated cyclopropyl ketones is a promising avenue for future research. Chiral catalysts could be employed to control the stereochemistry of additions to the carbonyl group or in cycloaddition reactions, leading to the synthesis of enantioenriched building blocks for the pharmaceutical and agrochemical industries. nih.gov The synthesis of novel bioactive compounds containing the cyclopropyl motif is an area of ongoing interest, and chlorinated cyclopropyl ketones could serve as versatile precursors to such molecules. nih.govnih.gov

The exploration of the structural space accessible from 1-Pentanone, 5-chloro-1-cyclopropyl- and its derivatives could lead to the discovery of molecules with novel properties and biological activities. For example, derivatization of the ketone or substitution of the chlorine atom could be used to generate a library of compounds for high-throughput screening. The inherent strain of the cyclopropane ring can be harnessed as a driving force for skeletal rearrangements, leading to the formation of complex polycyclic architectures. acs.org

Q & A

What are the recommended synthetic routes for 5-chloro-1-cyclopropyl-1-pentanone, and how can reaction efficiency be optimized?

Level: Basic

Methodological Answer:

A plausible route involves aldol condensation to form the ketone backbone, followed by cyclopropane ring introduction via alkylation or ring-closing metathesis. For example, reacting a cyclopropane-containing aldehyde with a chlorinated acetyl derivative under basic conditions could yield the target compound. Optimization may include:

- Catalyst selection : Use phase-transfer catalysts or Lewis acids (e.g., BF₃) to enhance cyclopropane formation .

- Temperature control : Lower temperatures (~0–5°C) to minimize side reactions from the strained cyclopropane ring .

- Purification : Column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product .

Which spectroscopic techniques are most effective for characterizing the structure of 5-chloro-1-cyclopropyl-1-pentanone, and what key spectral markers should be observed?

Level: Basic

Methodological Answer:

- NMR Spectroscopy :

- GC/MS : Monitor the molecular ion peak (M⁺) at m/z corresponding to C₉H₁³ClO (exact mass ~172.06) and fragment ions from cyclopropane ring cleavage .

- IR Spectroscopy : A strong C=O stretch near 1700–1750 cm⁻¹ and C-Cl stretch at 550–750 cm⁻¹ .

How does the cyclopropane ring influence the reactivity and stability of 5-chloro-1-cyclopropyl-1-pentanone under various experimental conditions?

Level: Advanced

Methodological Answer:

The cyclopropane ring’s angle strain increases reactivity:

- Thermal Stability : Decomposes at elevated temperatures (>100°C) via ring-opening to form allylic chlorides. Monitor using thermogravimetric analysis (TGA) .

- Acid/Base Sensitivity : The ring is prone to protonation under acidic conditions, leading to polymerization. Use buffered solutions (pH 6–8) during reactions .

- Oxidation : The ring’s electron density enhances susceptibility to ozonolysis; employ inert atmospheres (N₂/Ar) to stabilize .

What computational chemistry approaches can predict the physicochemical properties of 5-chloro-1-cyclopropyl-1-pentanone, and how do they compare with experimental data?

Level: Advanced

Methodological Answer:

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates bond angles/strain energy of the cyclopropane ring (e.g., B3LYP/6-31G* basis set) .

- QSPR Models : Predict solubility and logP values using atomistic descriptors validated against experimental data (e.g., NIST solubility databases) .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., toluene vs. acetonitrile effects on reaction rates) .

How can researchers resolve discrepancies in the literature regarding the kinetic parameters of reactions involving 5-chloro-1-cyclopropyl-1-pentanone?

Level: Advanced

Methodological Answer:

- Isotopic Labeling : Use ¹³C-labeled analogs (e.g., 13C-cyclopropane) to track reaction pathways via NMR or MS, resolving mechanistic ambiguities .

- Controlled Replicates : Conduct reactions in triplicate under standardized conditions (solvent purity, temperature) to identify outliers .

- Cross-Validation : Compare kinetic data with computational predictions (e.g., Arrhenius plots from QM simulations) .

What are the challenges in achieving enantioselective synthesis of 5-chloro-1-cyclopropyl-1-pentanone, and what chiral catalysts have shown promise?

Level: Advanced

Methodological Answer:

- Chirality Challenges : The cyclopropane ring’s rigidity limits stereochemical control. Use chiral auxiliaries (e.g., Evans oxazolidinones) during ring formation .

- Catalysts :

- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .

How does the presence of the chlorine substituent affect the electronic properties and reaction pathways of 5-chloro-1-cyclopropyl-1-pentanone?

Level: Advanced

Methodological Answer:

- Electronic Effects : The chlorine atom’s electronegativity withdraws electron density, polarizing the carbonyl group and increasing electrophilicity. This enhances nucleophilic attack at the carbonyl carbon .

- Reactivity Pathways :

- Nucleophilic Substitution : Chlorine can act as a leaving group in SN2 reactions (e.g., displacement by amines).

- Reduction : Selective reduction of the ketone to alcohol without cleaving C-Cl bonds requires mild agents (e.g., NaBH₄/CeCl₃) .

- Spectroscopic Impact : Chlorine’s inductive effect downfield-shifts adjacent protons in NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.